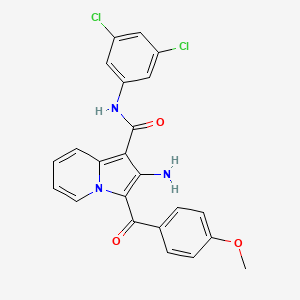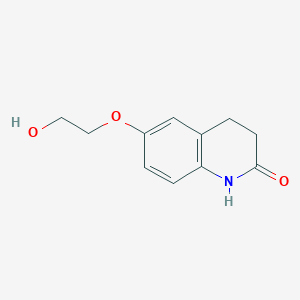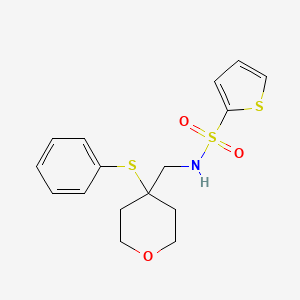![molecular formula C19H17NO5 B2964112 4-(2-(2-methoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione CAS No. 903194-67-2](/img/structure/B2964112.png)
4-(2-(2-methoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(2-(2-methoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione” is a derivative of the benzoxazepine class . Benzoxazepines are a rare class of benzoxazepine derivatives .
Synthesis Analysis
Benzoxazepine derivatives can be synthesized by a variety of methods . A novel synthetic method has been developed to access benzoxazepines by the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . This method allows for the preparation of a series of benzoxazepine derivatives .Chemical Reactions Analysis
Benzoxazepine derivatives can be synthesized through various chemical reactions . For instance, substituted 2-aminophenols can react with alkynones in 1,4-dioxane at 100 °C to produce a series of benzoxazepine derivatives .Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of new compounds related to 4-(2-(2-methoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione have been documented, highlighting the preparation of derivatives with specific structural features. These studies often focus on the chemical synthesis methodologies, such as condensation reactions, and detailed spectroscopic analysis to elucidate the structures of the synthesized compounds (Osman et al., 2011).
Spectroscopic and Mesomorphic Studies
- Research into heterocyclic liquid crystals incorporating oxazepine cores has shown the potential for these compounds in materials science. The impact of different substituents on thermal and mesomorphic behavior of these compounds, including their high phase transition temperatures and the texture characteristics of the nematic phase, has been investigated (Yeap et al., 2010).
Biological Activity
- Studies on derivatives of oxazepine and oxazepane have shown significant antibacterial properties. The synthesis approach and the biological evaluation of these compounds against various bacterial strains highlight their potential as antimicrobial agents (Abbas et al., 2020).
Heterocyclic Synthesis
- The exploration of heterocyclic compounds, including those related to the specified oxazepine derivative, demonstrates the chemical versatility and potential application in developing new therapeutic agents. Such research often focuses on novel synthesis methods and the evaluation of the compounds' pharmacological properties (Guzikowski et al., 1996).
Fungicidal Applications
- Research into the synthesis of (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogs has demonstrated the potential of these compounds as fungicidal agents. This highlights an agricultural application of such derivatives in crop protection, with some compounds showing comparable activities to existing fungicides (Yang et al., 2017).
Future Directions
Benzoxazepine derivatives, including “4-(2-(2-methoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione”, are of growing pharmaceutical interest . Future research may focus on developing new synthetic protocols to construct these derivatives and exploring their pharmacological activities .
Mechanism of Action
Target of Action
Similar compounds, such as dibenzo[b,f][1,4]oxazepine derivatives, have been found to interact with a variety of targets, including antidepressant receptors , analgesic receptors , calcium channels , histamine H4 receptors , and HIV-1 reverse transcriptase .
Mode of Action
It is known that similar compounds can inactivate enzymes such as chymotrypsin . The inactivation is stoichiometric and proceeds with rate constants of 7 X 10 (5) M-1 min-1 and greater than 4 X 10 (6) M-1 min-1 .
Biochemical Pathways
Similar compounds have been found to induce cell cycle arrest in the g2/m phase , suggesting that they may affect cell cycle regulation pathways.
Result of Action
Similar compounds have been found to display potent cytotoxicity in both benign (mcf-7) and metastatic (mda-mb-231) breast cancer cells . These compounds were more selective for the MCF-7 cells .
properties
IUPAC Name |
4-[2-(2-methoxyphenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-12-18(22)20(19(23)14-8-4-6-10-17(14)25-12)11-15(21)13-7-3-5-9-16(13)24-2/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWZATMFHJNCER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,4-Dichlorophenyl)-2-[(4-acetamidophenyl)amino]-3-(prop-2-EN-1-YL)-1,3-thiazol-3-ium chloride](/img/structure/B2964030.png)
![2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethanethioamide](/img/structure/B2964031.png)
![2-[(phenylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2964032.png)


![(S)-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride](/img/no-structure.png)

![1-Benzyl-4-[(4-methylphenyl)sulfanyl]phthalazine](/img/structure/B2964038.png)

![N-(tert-butyl)-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2964044.png)
![(5-Phenyl-1,2-oxazol-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2964045.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B2964048.png)
![methyl 4-({8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2964050.png)
